2-(4-ethyl-3-oxomorpholin-2-yl)-N-(3-methylphenyl)acetamide
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Overview
Description
2-(4-ethyl-3-oxomorpholin-2-yl)-N-(3-methylphenyl)acetamide is a synthetic organic compound Its structure includes a morpholine ring substituted with an ethyl group and a ketone, as well as an acetamide group attached to a methylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethyl-3-oxomorpholin-2-yl)-N-(3-methylphenyl)acetamide typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with an appropriate alkylating agent.
Introduction of the Ketone Group: The ketone group can be introduced via oxidation reactions using reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Attachment of the Ethyl Group: The ethyl group can be added through alkylation reactions using ethyl halides.
Formation of the Acetamide Group: The acetamide group can be formed by reacting the morpholine derivative with acetic anhydride or acetyl chloride.
Attachment to the Methylphenyl Ring: The final step involves coupling the morpholine derivative with 3-methylphenylamine under appropriate conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group or the morpholine ring.
Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.
Substitution: The acetamide group can participate in substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or H2O2 (Hydrogen peroxide) under acidic or basic conditions.
Reduction: NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
2-(4-ethyl-3-oxomorpholin-2-yl)-N-(3-methylphenyl)acetamide may have various applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Potential use in studying enzyme interactions and protein-ligand binding.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of 2-(4-ethyl-3-oxomorpholin-2-yl)-N-(3-methylphenyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-methyl-3-oxomorpholin-2-yl)-N-(3-methylphenyl)acetamide: Similar structure with a methyl group instead of an ethyl group.
2-(4-ethyl-3-oxomorpholin-2-yl)-N-(4-methylphenyl)acetamide: Similar structure with a different position of the methyl group on the phenyl ring.
2-(4-ethyl-3-oxomorpholin-2-yl)-N-(3-chlorophenyl)acetamide: Similar structure with a chlorine substituent on the phenyl ring.
Uniqueness
The uniqueness of 2-(4-ethyl-3-oxomorpholin-2-yl)-N-(3-methylphenyl)acetamide lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. This could include differences in reactivity, solubility, and pharmacological activity.
Properties
Molecular Formula |
C15H20N2O3 |
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Molecular Weight |
276.33 g/mol |
IUPAC Name |
2-(4-ethyl-3-oxomorpholin-2-yl)-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C15H20N2O3/c1-3-17-7-8-20-13(15(17)19)10-14(18)16-12-6-4-5-11(2)9-12/h4-6,9,13H,3,7-8,10H2,1-2H3,(H,16,18) |
InChI Key |
GDSSYQCEIRBVAF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCOC(C1=O)CC(=O)NC2=CC=CC(=C2)C |
Origin of Product |
United States |
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